Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-
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Overview
Description
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- is a synthetic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This specific compound features a quinazoline core substituted with a p-bromobenzyl group and a diethylaminoethyl group, making it a unique derivative with potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with p-bromobenzyl chloride and 2-(diethylamino)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its antimicrobial or anticancer effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline, 4-(benzylamino)-: Lacks the p-bromobenzyl and diethylaminoethyl groups, resulting in different biological activities.
Quinazoline, 4-(p-methylbenzylamino)-: Contains a p-methylbenzyl group instead of p-bromobenzyl, leading to variations in its pharmacological properties.
Quinazoline, 4-(p-chlorobenzylamino)-: Features a p-chlorobenzyl group, which alters its chemical reactivity and biological effects.
Uniqueness
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-bromobenzyl group enhances its potential as an antimicrobial and anticancer agent, while the diethylaminoethyl group contributes to its solubility and bioavailability .
Properties
CAS No. |
103266-17-7 |
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Molecular Formula |
C21H25BrN4 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-quinazolin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C21H25BrN4/c1-3-25(4-2)13-14-26(15-17-9-11-18(22)12-10-17)21-19-7-5-6-8-20(19)23-16-24-21/h5-12,16H,3-4,13-15H2,1-2H3 |
InChI Key |
WXSKYCBOEIMMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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